N-(Methylsulfonyl)-4-(desnitro) Nimesulide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylsulfonyl-N-(2-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTNBGDWZIVPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacological Investigations of N,n Bis Methylsulfonyl 2 Phenoxyaniline
In Vitro Assessment of Cyclooxygenase (COX) Isoform Inhibition
The anti-inflammatory properties of many nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. The two main isoforms, COX-1 and COX-2, play distinct physiological and pathological roles. N-(Methylsulfonyl)-4-(desnitro) Nimesulide (B1678887), a metabolite of the preferential COX-2 inhibitor Nimesulide, has been investigated to determine its own profile of COX inhibition.
Evaluation of COX-1 Inhibition Potential
In vitro studies have been conducted to assess the inhibitory activity of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, also known as N-(4-amino-2-phenoxyphenyl)methanesulfonamide, against the COX-1 isoform. These investigations are crucial for understanding the potential for gastrointestinal side effects, which are commonly associated with the inhibition of the constitutively expressed COX-1 enzyme. Research indicates that this desnitro metabolite exhibits minimal activity against COX-1, with a reported half-maximal inhibitory concentration (IC50) greater than 100 μM. This suggests a low potential for COX-1-related adverse effects.
Evaluation of COX-2 Inhibition Potential
The primary therapeutic target for anti-inflammatory NSAIDs is the COX-2 isoform, which is upregulated at sites of inflammation. The inhibitory potential of this compound against COX-2 has been a subject of scientific inquiry. This compound has been identified as a selective inhibitor of COX-2. The reported IC50 value for its inhibition of the COX-2 enzyme ranges from 70 nM to 70 μM. This wide range may reflect variations in experimental systems and assay conditions.
Interactive Data Table: COX Inhibition Profile
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
| This compound | > 100 | 0.07 - 70 |
Determination of COX-2 Selectivity Index
The COX-2 selectivity index, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, provides a quantitative measure of a compound's preference for inhibiting the COX-2 isoform over COX-1. A higher selectivity index indicates greater selectivity for COX-2. Based on the available data, the COX-2 selectivity index for this compound can be estimated. Given the COX-1 IC50 of >100 μM and a COX-2 IC50 in the range of 0.07 to 70 μM, the selectivity index is demonstrably in favor of COX-2 inhibition. For instance, using the lowest reported IC50 for COX-2 (0.07 μM), the selectivity index would be greater than 1428. This high degree of selectivity suggests a favorable therapeutic profile with a reduced risk of gastrointestinal complications.
Elucidation of Molecular Mechanism of Action Beyond COX Inhibition
While COX inhibition is a primary mechanism for many NSAIDs, the pharmacological actions of some compounds extend to other cellular pathways. Research into the broader molecular mechanisms of this compound is ongoing to fully characterize its activity.
Modulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2 in cellular models)
There is currently a lack of specific published data detailing the effects of this compound on the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in cellular models. Further research is required to elucidate its potential modulatory effects on these important signaling molecules involved in the inflammatory cascade.
Interaction with Heat Shock Protein 27 (HSP27) and Tubulin in Cell-Based Assays
In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature
Despite significant interest in the pharmacological potential of nimesulide derivatives, a comprehensive review of publicly available scientific literature reveals a notable absence of research on the specific compound this compound, also known as N,N-Bis(methylsulfonyl)-2-phenoxyaniline.
Extensive searches for molecular and cellular pharmacological investigations into this particular compound have yielded no specific data on its biological activities. Consequently, information regarding its effects on signaling pathways, enzyme targets, and its potential as an antiproliferative or apoptotic agent in preclinical models remains uncharacterized in the accessible scientific domain.
This report aimed to construct a detailed article based on a provided outline, focusing on the molecular and cellular investigations of this compound. The intended scope included its interaction with various signaling pathways and enzyme targets, as well as its cellular biological activities, such as antiproliferative effects on specific cancer cell lines (H292, SKOV3, SKBR3, HT-29), induction of apoptotic pathways, and analysis of related gene and protein expression.
However, a thorough and repeated search of scientific databases and scholarly articles failed to identify any studies that have specifically investigated these aspects of this compound. The available information is largely limited to its identification as a chemical entity, with listings in chemical supplier catalogs.
While research exists on the parent compound, nimesulide, and various other derivatives, the specific desnitro and bis(methylsulfonyl) substituted molecule appears to be a novel area with no published preclinical data corresponding to the requested detailed analysis. Therefore, the construction of an evidence-based article adhering to the specified outline is not feasible at this time due to the lack of primary research findings.
This highlights a significant gap in the current understanding of nimesulide analogues and suggests an opportunity for future research to explore the potential pharmacological properties of this specific compound.
Preclinical Pharmacokinetics and Metabolism Research Mechanistic Focus of Nimesulide Derivatives
In Vitro Metabolic Stability Assessment in Subcellular Fractions
The metabolic stability of a new chemical entity is a critical early indicator of its pharmacokinetic profile, particularly its half-life and clearance in the body. Standard in vitro models utilize subcellular fractions, such as liver microsomes and S9 fractions, which contain key drug-metabolizing enzymes.
For nimesulide (B1678887), in vitro studies using rat hepatic subcellular fractions (microsomes and S9) have been conducted to explore its metabolic pathways. nih.gov These experiments are crucial for identifying the formation of metabolites in a controlled environment. Such assays typically involve incubating the compound with the subcellular fractions and a necessary cofactor like NADPH (for oxidative metabolism), and then monitoring the disappearance of the parent compound over time. The intrinsic clearance can then be calculated, providing a measure of how quickly the compound is metabolized by the liver.
Given its structural similarity to nimesulide, N-(Methylsulfonyl)-4-(desnitro) Nimesulide would be subjected to similar in vitro stability assessments. The primary difference is the absence of the nitro group, which would preclude metabolic pathways involving its reduction. Therefore, its stability would be primarily dictated by the susceptibility of other parts of the molecule, such as the phenoxy ring, to enzymatic action, mainly through oxidation.
Identification and Characterization of Metabolites
The identification of metabolites is essential for understanding the complete disposition of a drug. High-performance liquid chromatography with ultraviolet detection using a diode array detector (HPLC-UV/DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques used for this purpose. nih.govresearchgate.net
For nimesulide, these methods have been successfully employed to separate and identify metabolites from both in vivo (plasma) and in vitro samples. nih.govresearchgate.net Studies in humans have identified five main urinary metabolites, which result from hydroxylation, reduction of the nitro group, and subsequent acetylation. nih.gov
Key Nimesulide Metabolites Identified in Humans: nih.gov
M1: Hydroxynimesulide (hydroxylation of the phenoxy ring)
M2: Amino derivative (reduction of the nitro group)
M3: Concomitant hydroxylation and reduction product
M4: N-acetylation of the M2 metabolite
M5: N-acetylation of the M3 metabolite
For this compound, a similar analytical approach would be used. It is hypothesized that its primary metabolite would be a hydroxylated form, analogous to nimesulide's M1 metabolite (hydroxynimesulide). However, metabolites resulting from nitro-reduction (M2, M3, M4, M5) would not be formed.
Investigation of Specific Metabolic Pathways
The primary metabolic pathway for nimesulide is oxidative metabolism, specifically aromatic hydroxylation. nih.gov This process, mainly occurring on the phenoxy ring, leads to the formation of 4'-hydroxynimesulide, which is the principal metabolite found both in vivo and in vitro. nih.govnih.gov This metabolite retains some pharmacological activity. nih.gov
Another significant pathway for nimesulide is the reduction of its aromatic nitro group. nih.gov This nitroreduction has been observed in vitro under anaerobic conditions using rat hepatic subcellular fractions. nih.gov The resulting amino metabolite can be further acetylated. nih.gov
For this compound, the metabolic pathways would be more limited.
Aromatic Hydroxylation: This is expected to be the major metabolic route, similar to nimesulide, leading to hydroxylated derivatives.
Glucuronidation: Following hydroxylation, the resulting metabolite could undergo Phase II conjugation, such as glucuronidation, to increase its water solubility and facilitate excretion. A significant portion of nimesulide's metabolites are excreted in a conjugated form. nih.gov
Comparison of Metabolic Profiles of N,N-Bis(methylsulfonyl)-2-phenoxyaniline with Nimesulide
A key structural difference between this compound and its parent compound, nimesulide, is the absence of the 4-nitro group. This has profound implications for its metabolism.
The metabolism of nimesulide involves the crucial step of nitroreduction to an amino group, forming 4-amino-2-phenoxy-methanesulfonanilide. nih.govnih.gov This amino metabolite is susceptible to further oxidation by cytochrome P450 enzymes to form reactive diiminoquinone intermediates, which have been studied in the context of potential hepatotoxicity. nih.gov
In stark contrast, this compound, along with related compounds like N,N-Bis(methylsulfonyl)-2-phenoxyaniline, cannot undergo this nitroreduction pathway. Consequently, the formation of the corresponding amino metabolite and subsequent reactive intermediates is structurally impossible. The metabolic profile of the desnitro compound would therefore be considered simpler and potentially safer, as it avoids the specific pathway linked to the formation of reactive species from the amino metabolite. Its metabolism would be dominated by other pathways, such as aromatic hydroxylation.
Preclinical Pharmacokinetic Profiling in Animal Models
Preclinical pharmacokinetic studies in animal models are vital to understand a drug's absorption, distribution, and elimination. While specific data for this compound is not available, the extensive data for nimesulide in rats, dogs, and bovine calves provides a valuable reference. nih.govingentaconnect.com
Nimesulide is generally characterized by rapid absorption and elimination. nih.gov For instance, after intramuscular administration in rats, nimesulide reached a peak plasma concentration (Cmax) of 23 µg/mL in 115 minutes (tmax) and had an elimination half-life (t1/2) of 4.2 hours. nih.gov In bovine calves, intravenous administration resulted in an elimination half-life of 9.02 hours, which extended to 20.08 hours following intramuscular injection, indicating slower absorption from the muscle tissue.
| Parameter | Rat (Intramuscular) nih.gov | Bovine Calves (Intravenous) | Bovine Calves (Intramuscular) |
|---|---|---|---|
| Dose | 25 mg/kg | 4.5 mg/kg | 4.5 mg/kg |
| Cmax (µg/mL) | 23 | N/A | 35.84 ± 3.04 |
| Tmax (hours) | 1.92 (115 min) | N/A | 4.0 ± 0.19 |
| t1/2β (Elimination Half-life, hours) | 4.2 | 9.02 ± 0.06 | 20.08 ± 0.79 |
| AUC (µg·h/mL) | 83.31 (0-6h) | N/A | N/A |
| Bioavailability (%) | N/A | 100 (Reference) | 89.42 |
It is anticipated that this compound would exhibit a broadly similar pharmacokinetic profile, although differences in lipophilicity and metabolism could lead to variations in its half-life and volume of distribution.
Prodrug Strategies for Nimesulide Derivatives: Chemical Stability and Bioconversion Kinetics in Biological Systems
Prodrug strategies are employed to overcome limitations of a parent drug, such as poor solubility or stability. digitellinc.com A successful prodrug must be chemically stable under storage conditions but efficiently convert to the active parent drug in vivo. digitellinc.com This bioconversion is often mediated by enzymes.
For nimesulide, which has poor water solubility, a water-soluble prodrug, Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate, has been synthesized for potential parenteral use. researchgate.net Pharmacological studies confirmed that this prodrug undergoes extensive transformation into the active nimesulide compound after administration. researchgate.net
Developing a prodrug for a derivative like this compound would follow similar principles. A promoiety would be attached to the molecule to enhance certain properties, such as aqueous solubility. Key preclinical evaluations would include:
Chemical Stability: Assessing the prodrug's stability in various pH buffers to ensure it does not prematurely degrade before administration.
Bioconversion Kinetics: Studying the rate of conversion of the prodrug to the active compound in biological matrices like plasma and liver homogenates. This helps to confirm that the active drug is released at a therapeutically relevant rate.
These studies are crucial to ensure that the prodrug provides the desired exposure of the active derivative in the body.
Computational and Theoretical Investigations of N,n Bis Methylsulfonyl 2 Phenoxyaniline
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as N,N-Bis(methylsulfonyl)-2-phenoxyaniline, and a protein receptor's binding site.
Interaction with Cyclooxygenase-2 (COX-2):
The primary target for Nimesulide (B1678887) and its analogues is the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways. nih.govresearchgate.net Docking studies are essential to understand how modifications to the Nimesulide structure, such as the removal of the nitro group and addition of a second methylsulfonyl group, affect binding affinity and selectivity for COX-2 over the related COX-1 isoform. mdpi.com
Key interactions for selective COX-2 inhibitors often involve the methylsulfonyl (-SO2Me) group, which can insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues. nih.gov For N,N-Bis(methylsulfonyl)-2-phenoxyaniline, docking simulations would aim to:
Determine the binding pose within the COX-2 active site.
Identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions.
Calculate the binding energy to estimate the affinity of the compound for the enzyme.
Compare its binding mode and affinity to that of Nimesulide and other selective COX-2 inhibitors like Celecoxib (B62257). nih.gov
A typical docking study would show the ligand positioned within the binding pocket, with its methylsulfonyl groups interacting with residues like Arg513, His90, and Val523, which are critical for selective COX-2 inhibition.
Interaction with Heat Shock Protein 27 (HSP27):
Recent research has explored the role of Nimesulide analogues as potential anticancer agents, with some studies pointing towards targets like Heat Shock Protein 27 (HSP27). HSP27 is a chaperone protein that is overexpressed in many cancers and is associated with therapy resistance. Computational docking could be employed to investigate whether N,N-Bis(methylsulfonyl)-2-phenoxyaniline has the potential to bind to and inhibit HSP27. Such a study would predict if the compound could fit into known binding sites on the protein, potentially disrupting its function and inducing apoptosis in cancer cells.
Molecular Dynamics (MD) Simulations to Characterize Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the system over time, providing insights into the stability of the binding pose and any conformational changes in the protein or ligand upon binding.
For the N,N-Bis(methylsulfonyl)-2-phenoxyaniline/COX-2 complex, an MD simulation could:
Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over a simulated timeframe (typically nanoseconds to microseconds). Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone.
Analyze Conformational Changes: Reveal how the protein structure might adapt to accommodate the ligand, or how the ligand's conformation might change within the binding site.
Characterize Water Molecule Roles: Identify the role of water molecules in mediating interactions between the ligand and the protein.
Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity than docking scores alone.
These simulations are computationally intensive but provide a much deeper understanding of the physical basis of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for analogues of Nimesulide, including N,N-Bis(methylsulfonyl)-2-phenoxyaniline, researchers would:
Compile a dataset of structurally related compounds with experimentally measured COX-2 inhibitory activity.
Calculate a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics.
Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity.
Once a predictive and statistically robust QSAR model is established, it can be used to estimate the COX-2 inhibitory potential of N,N-Bis(methylsulfonyl)-2-phenoxyaniline based on its calculated molecular descriptors. This approach helps in prioritizing which novel structures should be synthesized and tested in the lab.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Compound Optimization
A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. nih.gov In silico ADME prediction tools are used early in the drug discovery process to evaluate the potential of a molecule to be absorbed, distributed, metabolized, and excreted by the body. mdpi.comnih.gov
For N,N-Bis(methylsulfonyl)-2-phenoxyaniline, a variety of ADME properties would be predicted computationally:
Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and oral bioavailability. This often involves assessing compliance with rules like Lipinski's Rule of Five.
Distribution: Calculation of parameters such as plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of properties like renal clearance.
The results from these in silico predictions help chemists to identify potential liabilities in the molecule's structure and guide modifications to improve its drug-like properties.
Table 1: Example of In Silico ADME Predictions
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 341.40 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |
| Cytochrome P450 Inhibition | Predicted Inhibitor/Non-inhibitor | Assesses potential for drug-drug interactions |
Note: The values in this table are illustrative and would need to be calculated using specific ADME prediction software.
Prediction of Molecular Properties and Conformational Analysis using Quantum Chemistry Methods
Quantum chemistry methods, such as Density Functional Theory (DFT), provide a highly accurate way to investigate the electronic structure and geometry of a molecule. nih.govresearchgate.net These methods can be used to perform conformational analysis and calculate a wide range of molecular properties for N,N-Bis(methylsulfonyl)-2-phenoxyaniline.
Key applications include:
Conformational Analysis: Identifying the lowest energy (most stable) three-dimensional shape of the molecule. The molecule's conformation is critical for how it fits into a receptor's binding site.
Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are fundamental to understanding the molecule's reactivity and its ability to participate in non-covalent interactions.
Spectroscopic Properties: Predicting vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure.
These detailed quantum mechanical calculations can provide fundamental insights that inform and refine the parameters used in higher-level simulations like molecular docking and MD.
Future Research Directions and Conceptual Therapeutic Prospects for N,n Bis Methylsulfonyl 2 Phenoxyaniline
Design and Synthesis of Advanced N,N-Bis(methylsulfonyl)-2-phenoxyaniline Analogues with Tuned Properties
The future of N,N-Bis(methylsulfonyl)-2-phenoxyaniline as a therapeutic lead hinges on the strategic design and synthesis of new analogues. The core concept is to modify the parent structure to enhance potency, selectivity, and drug-like properties. Numerous studies have demonstrated that modifications to the nimesulide (B1678887) skeleton can yield compounds with significantly improved and varied biological activities. nih.gov
Key synthetic strategies will likely involve:
Modification of the Phenoxy Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenoxy ring can modulate lipophilicity and electronic properties, potentially influencing target binding and pharmacokinetic profiles.
Alterations to the Aniline (B41778) Ring: Substitution on the primary aniline ring could be explored to fine-tune activity. While the parent compound is a bis(methylsulfonyl) derivative, exploring mono-sulfonated or other sulfonyl group variants could be fruitful.
Scaffold Hopping: Replacing the phenoxy ether linkage with other bioisosteric linkers (e.g., thioether, methylene) could lead to novel chemical matter with distinct pharmacological profiles.
Recent work on nimesulide derivatives has shown that converting the nitro group to bulky amide moieties or introducing different amide/sulfonamide groups can generate potent anti-cancer agents. nih.govnih.gov For instance, the nimesulide analog JCC76, which lacks COX-2 activity, inhibits breast cancer cell growth at concentrations 100-fold more potent than nimesulide itself. nih.gov Further derivatives of JCC76 have shown IC50 values in the nanomolar range against a broad spectrum of cancer cell lines. nih.gov This success underscores the high potential of synthesizing novel derivatives based on the N,N-Bis(methylsulfonyl)-2-phenoxyaniline scaffold to discover compounds with superior therapeutic indices.
Exploration of Multi-Targeting Approaches Utilizing the Nimesulide Scaffold
Complex diseases like cancer and chronic inflammation often involve multiple pathological pathways, making single-target drugs susceptible to resistance. nih.gov The nimesulide scaffold is an excellent candidate for developing multi-target drugs, which can offer superior efficacy and a lower likelihood of drug resistance. nih.gov Nimesulide itself has a multifactorial mechanism, affecting not only COX-2 but also other inflammatory mediators. patsnap.comnih.gov
Future research should focus on designing N,N-Bis(methylsulfonyl)-2-phenoxyaniline analogues that intentionally engage multiple, disease-relevant targets. For example, studies show nimesulide can induce apoptosis in pancreatic cancer cells by upregulating the PTEN tumor suppressor gene and promoting the clustering of Death Receptor 5 (DR5), sensitizing them to TRAIL-induced apoptosis. nih.gov This suggests that analogues could be designed to simultaneously inhibit COX-2 and modulate key apoptosis pathways.
Another promising avenue is the development of hybrids that combine the nimesulide scaffold with other pharmacophores known to inhibit targets like heat shock protein 27 (HSP27) or various protein kinases, which are critical for cancer cell survival. nih.gov The goal is to create a single molecule that can modulate several nodes in a disease network, a strategy that has gained significant traction for treating complex conditions. nih.gov
Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Studies
To accurately assess the therapeutic potential of novel N,N-Bis(methylsulfonyl)-2-phenoxyaniline analogues, sophisticated preclinical models are essential. The selection of appropriate models is a critical step in the early phase of drug development. nih.gov
Advanced In Vitro Models:
3D Cell Cultures and Organoids: Moving beyond traditional 2D cell monolayers, 3D spheroids and patient-derived organoids better mimic the complex microenvironment of tumors and inflamed tissues. These models can provide more predictive data on drug efficacy and penetration.
Co-culture Systems: To study the interplay between malignant cells and the immune system, co-culture models incorporating immune cells (e.g., T-cells, macrophages) are invaluable. These systems can assess the immunomodulatory effects of the new compounds. mdpi.com
Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the dynamic environment of human organs, allowing for the study of drug effects on interconnected cell types, such as the interaction between endothelial cells and macrophages during inflammation. mdpi.com
Advanced In Vivo Models:
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, maintain the heterogeneity of the original tumor and are considered more clinically relevant than models using established cell lines.
Humanized Mouse Models: For evaluating immuno-oncology agents, mice engrafted with a human immune system are critical for understanding how a drug interacts with human immune cells to exert its anti-tumor effect.
Chronic Inflammation Models: To test anti-inflammatory potential, established models like Freund's complete adjuvant (FCA)-induced arthritis in rats can be used to assess anti-hyperalgesic and anti-inflammatory efficacy. nih.govresearchgate.net
The table below summarizes various preclinical models relevant for testing nimesulide analogues. nih.govaccscience.com
| Model Type | Specific Example | Application | Key Measurement |
| In Vitro | Human Whole Blood Assay | COX-1/COX-2 Inhibition | IC50 values for each isozyme |
| In Vitro | LPS-stimulated Macrophages | Anti-inflammatory activity | Nitric oxide, PGE2, cytokine levels |
| In Vivo | Carrageenan-induced Paw Edema (Rat) | Acute anti-inflammatory effect | Paw volume reduction |
| In Vivo | Freund's Adjuvant Arthritis (Rat) | Chronic anti-inflammatory effect | Reduction in hyperalgesia, joint swelling |
| In Vivo | HT-29 Colorectal Xenograft (Nude Mice) | Anti-cancer efficacy | Tumor growth inhibition |
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To fully understand how N,N-Bis(methylsulfonyl)-2-phenoxyaniline and its analogues work, a systems-level approach is necessary. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for generating high-throughput data to identify drug targets and elucidate mechanisms of action. researchgate.net
A proteomics-based screening of nimesulide's effects on the hippocampus of depressed rats identified 16 differentially expressed proteins, revealing that its antidepressant effects may be mediated through the inhibition of the oxidative stress inflammatory response. nih.gov This type of unbiased, discovery-driven approach can uncover novel targets and pathways affected by the new analogues.
Potential Omics Applications:
Proteomics (e.g., iTRAQ, Mass Spectrometry): Can be used to identify the full spectrum of protein targets that a compound binds to or whose expression is altered, moving beyond the assumed targets like COX-2. nih.gov
Transcriptomics (e.g., RNA-Seq): Reveals global changes in gene expression in response to drug treatment, providing a snapshot of the cellular pathways being modulated.
Metabolomics: Analyzes changes in small-molecule metabolites, which can provide insights into how a drug affects cellular metabolism, a pathway often dysregulated in cancer.
By integrating data from these different omics layers, researchers can construct a comprehensive picture of the drug's mechanism, identify biomarkers for patient stratification, and potentially uncover unexpected therapeutic opportunities. researchgate.net
Potential for Repurposing or Novel Therapeutic Applications based on Preclinical Findings
While the initial focus may be on inflammation or cancer, preclinical data may suggest entirely new therapeutic avenues for N,N-Bis(methylsulfonyl)-2-phenoxyaniline analogues. The strategy of drug repurposing is gaining significant attention as a time- and cost-effective way to find new uses for existing molecules. nih.gov
The nimesulide scaffold has already been explored for applications beyond its original anti-inflammatory indication, including as an anti-cancer agent and a potential anti-diabetic agent due to its anti-glycation activity. nih.govresearchgate.net Preclinical studies on nimesulide have also shown surprising effects, such as anticonvulsant activity in certain seizure models, an effect not shared by other COX-2 inhibitors like celecoxib (B62257) or etoricoxib. taylorandfrancis.com
Therefore, it is crucial to remain open to unexpected findings during preclinical evaluation. If an analogue of N,N-Bis(methylsulfonyl)-2-phenoxyaniline shows a unique bioactivity profile in screening assays—for instance, potent neuroprotective effects or antimicrobial activity—these observations should be pursued. A thorough investigation of its efficacy in relevant disease models could lead to its development for a completely novel therapeutic indication, maximizing the value of the chemical scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
